Cas no 96314-26-0 ((2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid)

(2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid structure
96314-26-0 structure
Nombre del producto:(2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid
Número CAS:96314-26-0
MF:C11H13NO2
Megavatios:191.226423025131
MDL:MFCD08063935
CID:61839
PubChem ID:12805582

(2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid Propiedades químicas y físicas

Nombre e identificación

    • (2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid
    • (4S)-4-Phenyl-L-proline
    • BROMOACETIC ACID METHYL ESTER
    • C11H13NO2
    • L-Proline, 4-phenyl-, (4S)-
    • Trans-4-phenyl-L-proline
    • 4-Phenyl-prolin
    • 4-phenylproline
    • (4S)-4-Phenyl-L-proline (ACI)
    • L
    • L-Proline, 4-phenyl-, trans- (ZCI)
    • Proline, 4-phenyl- (6CI)
    • DA-59670
    • L-Proline, 4-phenyl-, trans-
    • AKOS006286465
    • F11095
    • HY-W067473
    • (2s,4s)-4-phenyl-pyrrolidine-2-carboxylic acid
    • CS-0059274
    • CHEMBL4084026
    • EN300-214558
    • 96314-26-0
    • (S)-4-Phenyl-L-proline
    • AKOS016015828
    • (trans)-4-phenyl-L-proline
    • DTXSID40510299
    • SCHEMBL124005
    • EC 416-020-1
    • AS-66731
    • MDL: MFCD08063935
    • Renchi: 1S/C11H13NO2/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10+/m1/s1
    • Clave inchi: JHHOFXBPLJDHOR-ZJUUUORDSA-N
    • Sonrisas: C([C@H]1NC[C@H](C2C=CC=CC=2)C1)(=O)O

Atributos calculados

  • Calidad precisa: 191.09500
  • Masa isotópica única: 191.094628657g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 14
  • Cuenta de enlace giratorio: 2
  • Complejidad: 211
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 2
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: -1
  • Superficie del Polo topológico: 49.3Ų

Propiedades experimentales

  • Denso: 1.186
  • PSA: 49.33000
  • Logp: 1.54550

(2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid Información de Seguridad

  • Código de categoría de peligro: 43-62
  • Instrucciones de Seguridad: S22; S36/37
  • Señalización de mercancías peligrosas: Xn
  • Términos de riesgo:R43

(2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid Datos Aduaneros

  • Código HS:2933990090
  • Datos Aduaneros:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

(2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Enamine
EN300-214558-10.0g
(2S,4S)-4-phenylpyrrolidine-2-carboxylic acid
96314-26-0
10g
$228.0 2023-06-01
Enamine
EN300-214558-0.5g
(2S,4S)-4-phenylpyrrolidine-2-carboxylic acid
96314-26-0
0.5g
$36.0 2023-09-16
Chemenu
CM198637-5g
(2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid
96314-26-0 95%
5g
$444 2021-06-09
Chemenu
CM198637-10g
(2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid
96314-26-0 95%
10g
$715 2021-06-09
eNovation Chemicals LLC
D501042-5g
(2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid HCl salt
96314-26-0 97%
5g
$920 2024-05-24
Chemenu
CM198637-5g
(2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid
96314-26-0 95%
5g
$*** 2023-05-29
Chemenu
CM198637-10g
(2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid
96314-26-0 95%
10g
$*** 2023-05-29
Key Organics Ltd
AS-66731-10MG
(2S,4S)-4-phenylpyrrolidine-2-carboxylic acid
96314-26-0 >95%
10mg
£63.00 2025-02-08
Enamine
EN300-214558-5g
(2S,4S)-4-phenylpyrrolidine-2-carboxylic acid
96314-26-0
5g
$122.0 2023-09-16
Enamine
EN300-214558-10g
(2S,4S)-4-phenylpyrrolidine-2-carboxylic acid
96314-26-0
10g
$228.0 2023-09-16

(2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid Métodos de producción

Synthetic Routes 1

Condiciones de reacción
Referencia
Preparation of (cis)-4-hydroxy-4-phenyl-L-proline derivatives as ACE inhibitor intermediates
, Federal Republic of Germany, , ,

Synthetic Routes 2

Condiciones de reacción
Referencia
Preparation of 4-phenylprolines as fosinopril intermediates
, United States, , ,

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  12 h, rt → reflux
Referencia
Method for preparing fosinopril sodium and key intermediate
, China, , ,

Synthetic Routes 4

Condiciones de reacción
Referencia
Substituted prolines
, United States, , ,

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Lithium ,  Ammonia Solvents: Ammonia
Referencia
Angiotensin-converting enzyme inhibitors. Mercaptan, carboxyalkyl dipeptide, and phosphinic acid inhibitors incorporating 4-substituted prolines
Krapcho, John; Turk, Chester; Cushman, David W.; Powell, James R.; DeForrest, Jack M.; et al, Journal of Medicinal Chemistry, 1988, 31(6), 1148-60

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Aluminum chloride Solvents: Benzene ;  1 h, 0 °C; 5 h, 5 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  1 h, 5 °C; 30 min, 20 - 25 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  2 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  rt → 90 °C; 20 h, 90 °C
1.5 Reagents: Ammonia Solvents: Water ;  2 h, pH 3 - 3.5, 10 °C
Referencia
Purification of fosinopril sodium and preparation, purification, and recovery of racemic fosinopril
, India, , ,

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  0 °C; 4 h, 0 °C → rt
Referencia
Preparation of substituted N-(arylsulfonyl)proline derivatives as potent cell adhesion inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ;  6 h, 108 °C
Referencia
Method for preparing fosinopril and salt thereof
, China, , ,

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  1,4-Dioxane ;  16 h, rt
Referencia
Labeled molecular imaging agents and methods of use
, United States, , ,

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid
Referencia
Lithium diphenylcuprate reactions with 4-tosyloxy-L-prolines; an interesting stereochemical outcome. A synthesis of trans-4-phenyl-L-proline
Thottathil, John K.; Moniot, Jerome L., Tetrahedron Letters, 1986, 27(2), 151-4

(2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid Raw materials

(2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:96314-26-0)(2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid
A26659
Pureza:99%
Cantidad:5g
Precio ($):458.0